molecular formula C19H12N2O2S B2838347 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde CAS No. 379248-84-7

4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde

Cat. No.: B2838347
CAS No.: 379248-84-7
M. Wt: 332.38
InChI Key: BYOFGWKOPRCCDL-UHFFFAOYSA-N
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Description

Historical Context of Thienopyrimidine Research

Thienopyrimidines first gained prominence in the mid-20th century as synthetic analogs of purine bases, leveraging their structural mimicry of adenine and guanine to interact with enzymatic targets. Early work focused on their antimetabolite properties, but the 1990s marked a turning point with the discovery of their kinase-inhibitory potential. For instance, thieno[2,3-d]pyrimidines were identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), a key regulator of cell proliferation and survival. The scaffold’s versatility was further underscored by its application in antimicrobial drug development, such as the 2021 discovery of thienopyrimidines targeting Helicobacter pylori’s respiratory complex I. These advancements established thienopyrimidines as a privileged scaffold in drug discovery, capable of accommodating diverse substituents for tailored biological activity.

Significance of Thieno[2,3-d]pyrimidine Derivatives in Medicinal Chemistry

The thieno[2,3-d]pyrimidine isomer has emerged as the most pharmacologically relevant due to its planar geometry and electronic compatibility with ATP-binding pockets. Modifications at the 4-, 5-, and 6-positions of the core structure have yielded compounds with nanomolar potency against PI3Kα (e.g., compounds 6g and 6k ) and submicromolar activity against H. pylori. The introduction of aryl groups at the 6-position, as seen in 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde, is a common strategy to enhance lipophilicity and π-π stacking interactions with hydrophobic enzyme subpockets. Additionally, oxygen-linked substituents at the 4-position, such as the benzaldehyde group in this compound, may facilitate hydrogen bonding with residues like threonine or serine in target proteins.

Research Objectives and Scope

This article aims to:

  • Systematically analyze the structural features of 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde in relation to established structure-activity relationship (SAR) trends.
  • Evaluate its synthetic accessibility using documented routes for analogous thienopyrimidines.
  • Hypothesize potential biological targets based on the pharmacophoric elements present in its structure.
    The scope excludes clinical or toxicological assessments, focusing instead on chemical and preclinical research dimensions.

Position of 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde in Current Literature

While this exact compound has not been explicitly studied, its design principles reflect strategies employed in contemporary medicinal chemistry. For example:

  • 6-Phenyl substitution : Analogous derivatives, such as compound 26 from anti-H. pylori studies, utilize a 6-phenyl group to improve binding affinity to the NuoD subunit of respiratory complex I.
  • 4-Oxybenzaldehyde moiety : The benzaldehyde group may serve as a reactive handle for Schiff base formation or further derivatization, a tactic employed in prodrug design. Computational modeling of similar structures suggests that the aldehyde’s electrophilic carbon could engage in covalent interactions with cysteine residues in target proteins.
    These features position the compound within a broader class of thienopyrimidines optimized for both potency and synthetic modularity.

Structural Comparison of Key Thienopyrimidine Derivatives

Compound Core Structure 4-Position Substituent 6-Position Substituent Primary Target
6g Thieno[2,3-d]pyrimidine Morpholine Phenyl PI3Kα
26 Thieno[2,3-d]pyrimidine Hydroxyethylamine Phenyl H. pylori Complex I
4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde Thieno[2,3-d]pyrimidine 4-Oxybenzaldehyde Phenyl Hypothetical kinase or oxidoreductase

Properties

IUPAC Name

4-(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2S/c22-11-13-6-8-15(9-7-13)23-18-16-10-17(14-4-2-1-3-5-14)24-19(16)21-12-20-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOFGWKOPRCCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)OC4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde typically involves the cyclization of thiophene derivatives with appropriate reagents to form the thienopyrimidine core. One common method includes the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to yield thienopyrimidine-4-ones . This intermediate can then be further reacted with benzaldehyde derivatives under specific conditions to form the final product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoic acid.

    Reduction: Formation of 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde exhibit anticancer properties. Studies suggest that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, thieno[2,3-d]pyrimidine derivatives have been shown to target specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth in preclinical models.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structure allows it to interact with bacterial membranes, potentially leading to increased permeability and cell death. Various studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its utility as a lead compound for developing new antibiotics.

Material Science Applications

In material science, compounds like this compound are explored for their potential as functional materials due to their unique electronic properties. They can be incorporated into polymers or used as additives in coatings to enhance mechanical strength and thermal stability.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated a series of thieno[2,3-d]pyrimidine derivatives and identified that modifications at the benzaldehyde position significantly enhanced anticancer activity against breast cancer cells.
  • Antimicrobial Testing : Research conducted by the International Journal of Antimicrobial Agents demonstrated that derivatives of this compound showed promising results against resistant bacterial strains, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its lipophilicity allows it to diffuse easily into cells, where it may inhibit certain enzymes or interfere with cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties/Applications Reference
This compound (Target Compound) C₁₉H₁₂N₂O₂S 332.377 Phenyl, benzaldehyde Aldehyde, ether Intermediate for drug synthesis
3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde C₂₀H₁₄N₂O₃S 362.403 Phenyl, methoxy, benzaldehyde Methoxy, aldehyde, ether Enhanced polarity due to methoxy group
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate C₂₁H₁₈N₂O₃S 377.0 [M+H]+ Methyl ester, methyl on pyrimidine Ester, ether Higher lipophilicity; LC-MS confirmed
(S)-2-((6-(4-Fluoro-3-(hydroxymethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-phenylethan-1-ol C₂₅H₂₈FN₃O₂Si ~480 (estimated) Fluorophenyl, hydroxymethyl, pyrrolopyrimidine Hydroxyl, amine, fluorophenyl EGFR inhibitor candidate; improved solubility

Key Structural and Functional Differences

Aldehyde vs. Methoxy/Aldehyde Hybrid (Compound 1 vs. This modification may reduce metabolic instability compared to the aldehyde group, which is prone to oxidation .

Aldehyde vs. Methyl Ester (Compound 3 vs. Target Compound)

  • Replacing the aldehyde with a methyl ester (C₂₁H₁₈N₂O₃S) enhances lipophilicity (logP increase), favoring membrane permeability. The methyl group on the pyrimidine ring in Compound 3 may sterically hinder interactions with enzymatic targets compared to the unsubstituted phenyl in the target compound.

Thienopyrimidine vs. Pyrrolopyrimidine Core (Compound 4 vs. Target Compound) The pyrrolopyrimidine-based EGFR inhibitor (C₂₅H₂₈FN₃O₂Si) replaces the thiophene ring with a pyrrole, altering electronic properties and hydrogen-bonding capacity. The fluorophenyl and hydroxymethyl groups in Compound 4 improve target affinity and solubility, critical for kinase inhibition.

Biological Activity

4-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H12N2O2S. Its structure features a thieno[2,3-d]pyrimidine core connected to a benzaldehyde moiety via an ether linkage. This unique configuration may contribute to its diverse biological activities.

PropertyValue
Molecular Weight320.37 g/mol
CAS Number706024
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to inhibit key enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.

  • Enzyme Inhibition : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which suggests potential applications in cancer therapy.
  • Antimicrobial Activity : Similar compounds in the thieno[2,3-d]pyrimidine class have shown significant antibacterial and antimycobacterial activities against various strains, indicating that this compound could also possess similar properties .

Antimicrobial Activity

Research has demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds related to this class have been tested against Gram-positive and Gram-negative bacteria as well as mycobacterial strains.

  • Study Findings : A study reported that derivatives exhibited minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus, suggesting potential use as antimicrobial agents .

Anticancer Potential

The anticancer potential of thienopyrimidine derivatives has been explored extensively:

  • Case Study : In a recent investigation, a series of thienopyrimidine compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Notably, compounds with similar structural features to this compound showed promising results with IC50 values in the low micromolar range .

Other Biological Activities

Recent studies have also indicated that compounds within this class may exhibit additional biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties in animal models.
  • Antiviral Activity : There are indications that similar compounds can modulate immune responses and exhibit antiviral effects by inhibiting viral replication pathways .

Safety and Toxicity

Toxicity assessments are crucial for evaluating the therapeutic potential of any compound. Initial studies suggest that derivatives related to this compound exhibit low toxicity profiles at therapeutic doses . Hemolytic assays have indicated non-toxic behavior up to certain concentrations.

Q & A

Basic Question

  • NMR Spectroscopy : 1H and 13C NMR verify the aromatic proton environments and substituent positions .
  • HRMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves the 3D structure, including bond angles and dihedral angles of the thienopyrimidine core .
    For example, crystallographic data from analogs like N-(4-((2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide (PDB: 6HF) provide reference geometries .

How can researchers address discrepancies in reported biological activities of structurally similar compounds?

Advanced Question
Contradictions often arise from:

  • Structural Variations : Minor substituent changes (e.g., methoxy vs. chloro groups) drastically alter bioactivity. For instance, 3-methoxy analogs show reduced enzyme inhibition compared to halogenated derivatives .
  • Assay Conditions : Differences in cell lines, concentrations, or endpoint measurements (e.g., IC50 vs. Ki values) must be standardized .
  • Metabolic Stability : Compounds with improved metabolic stability (e.g., via fluorinated substituents) may show enhanced in vivo efficacy despite similar in vitro profiles .
    A systematic comparison using isogenic cell lines and standardized assays is recommended .

What strategies improve metabolic stability while maintaining target potency in thienopyrimidine derivatives?

Advanced Question

  • Blocking Metabolic Hotspots : Introducing electron-withdrawing groups (e.g., fluorine) at positions prone to oxidation reduces cytochrome P450-mediated degradation .
  • Prodrug Approaches : Masking the aldehyde group as an acetal or ester improves stability until target-specific activation .
  • Structural Rigidity : Conformational constraints (e.g., fused rings) minimize off-target interactions and metabolic susceptibility .
    For example, methyl 4-[({[3-(4-methylphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate exhibits enhanced stability due to its bulky sulfanyl group .

What reaction mechanisms govern the reactivity of the benzaldehyde moiety in this compound?

Basic Question
The aldehyde group participates in:

  • Nucleophilic Additions : Reacts with amines (e.g., hydrazines) to form hydrazones, useful in Schiff base syntheses .
  • Oxidation-Reduction : The aldehyde can be oxidized to carboxylic acids or reduced to benzyl alcohols, depending on reagents (e.g., NaBH4 vs. KMnO4) .
  • Cross-Coupling : Suzuki-Miyaura reactions enable aryl group introduction at the aldehyde position under palladium catalysis .

How do structural modifications at the 4-position of the thienopyrimidine core affect biological activity?

Advanced Question

  • Electron-Donating Groups (e.g., methoxy) : Enhance solubility but may reduce target binding affinity due to steric hindrance .
  • Electron-Withdrawing Groups (e.g., chloro) : Increase enzymatic inhibition potency by stabilizing charge-transfer interactions .
  • Bulkier Substituents (e.g., naphthyl) : Improve selectivity for hydrophobic binding pockets in targets like BCL-2 inhibitors .
    For instance, replacing the benzaldehyde group with a naphthylsulfanyl moiety in analogs like 1-(naphthalen-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone significantly enhances anti-inflammatory activity .

What computational methods are employed to predict the binding modes of this compound with biological targets?

Advanced Question

  • Molecular Docking : Software like AutoDock Vina predicts interactions with enzymes (e.g., MCL-1) by fitting the compound into active sites .
  • MD Simulations : Molecular dynamics assess binding stability over time, identifying key residues (e.g., Arg263 in BCL-2) critical for affinity .
  • QSAR Models : Quantitative structure-activity relationships correlate substituent properties (e.g., logP, polar surface area) with bioactivity data .

How can green chemistry principles be applied to the synthesis of this compound?

Advanced Question

  • Solvent-Free Reactions : Mechanochemical synthesis using ball mills reduces waste .
  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized Pd nanoparticles) minimize heavy metal contamination .
  • Microwave Assistance : Accelerates reaction times (e.g., from 24 hours to 30 minutes) and improves yields in cyclization steps .
    For example, microwave-assisted synthesis of chromopyrimidine derivatives achieves 85% yield with 90% atom economy .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Question

  • Purification Complexity : Chromatography becomes impractical; alternatives like crystallization or distillation must be optimized .
  • Oxidative Sensitivity : The aldehyde group requires inert atmospheres (e.g., N2) to prevent degradation during large-scale reactions .
  • Regulatory Compliance : Documentation of intermediates (e.g., 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines) must meet Good Manufacturing Practice (GMP) standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.